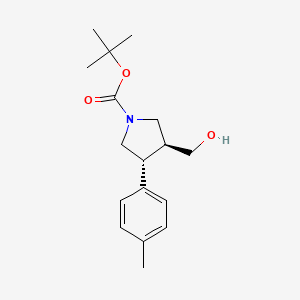
Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a tert-butyl group, a hydroxymethyl group, and a carboxylate group. Additionally, one of the carbon atoms on the pyrrolidine ring is further substituted with a 4-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl, hydroxymethyl, and carboxylate groups, and the attachment of the 4-methylphenyl group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure. The tert-butyl group is an alkyl group derived from isobutane and has the formula C4H9 . The hydroxymethyl group (-CH2OH) is a functional group derived from methane. The carboxylate group (-COO-) is a functional group derived from carboxylic acids .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxylate group might undergo reactions typical of esters, such as hydrolysis. The pyrrolidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and hydroxymethyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Enantioselective Synthesis
- Application in Asymmetric Synthesis: Tert-butyl pyrrolidine derivatives have been utilized in the enantioselective synthesis of chiral compounds. For example, a study described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method yielded chiral pyrrolidine with high chemical and optical purity, demonstrating its potential in creating enantiomerically pure compounds (Chung et al., 2005).
Potential Anti-inflammatory Activities
- Anti-inflammatory and Analgesic Properties: Research into tert-butyl pyrrolidine derivatives has also explored their anti-inflammatory and analgesic properties. A study synthesized a series of compounds showing dual inhibitory activity on prostaglandin and leukotriene synthesis, with some exhibiting comparable anti-inflammatory activities to established drugs like indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).
Structural and Chemical Analysis
- Crystal Structure Analysis: The structural aspects of tert-butyl pyrrolidine derivatives have been a subject of interest. For instance, a study detailed the synthesis and crystal structure of a tert-butyl pyrrolidine derivative, providing insights into its molecular configuration and intermolecular interactions (Naveen et al., 2007).
- Metabolism and Oxidation Studies: The metabolic pathways and oxidation mechanisms of these compounds have been explored. A study investigated the in vitro metabolism involving cytochrome P450 isoforms, revealing insights into how these compounds are processed in biological systems (Prakash et al., 2008).
Synthesis and Characterization
- Development of Novel Derivatives: The synthesis of novel tert-butyl pyrrolidine derivatives for various applications, including potential therapeutic uses, has been reported. These studies focus on synthesizing and characterizing new compounds with specific properties and potential applications in medicinal chemistry (Kong et al., 2016).
Applications in Drug Development
- Potential in Developing Antithrombin Agents: Some tert-butyl pyrrolidine derivatives have shown potential in inhibiting thrombin, suggesting their possible application in treating thrombotic disorders. These findings come from molecular docking studies and synthetic chemistry efforts (Ayan et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-5-7-13(8-6-12)15-10-18(9-14(15)11-19)16(20)21-17(2,3)4/h5-8,14-15,19H,9-11H2,1-4H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFOVEPSPBKSTC-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



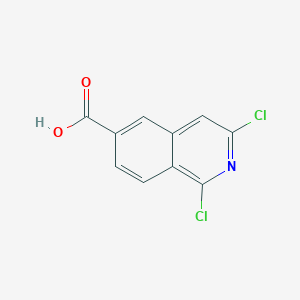
![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)
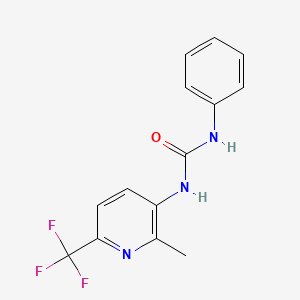
![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)
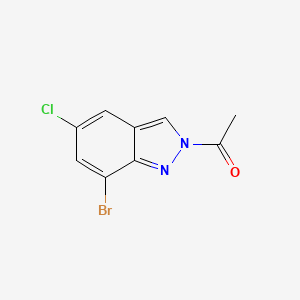
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)
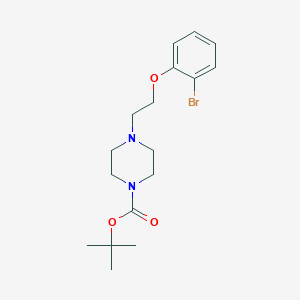
![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)